

Application Notes and Protocols for Diisooctyl Adipate in Medical Device Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl adipate (DIOA), also commonly referred to as dioctyl adipate (DOA) or bis(2-ethylhexyl) adipate (DEHA), is a versatile plasticizer increasingly utilized in the manufacturing of medical devices. As a non-phthalate alternative, DIOA offers enhanced flexibility and durability to polymers, particularly polyvinyl chloride (PVC), which is extensively used in medical applications such as blood bags, infusion tubing, and catheters.[1][2] The shift away from traditional phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP), due to regulatory and health concerns, has positioned DIOA as a subject of significant interest within the medical device industry.[1] This document provides detailed application notes, experimental protocols, and comparative data to support the evaluation and implementation of DIOA in the development of safe and effective medical devices.

Applications in Medical Devices

DIOA is primarily used to impart flexibility to rigid polymers, making them suitable for a variety of medical applications that require soft and pliable materials. Its excellent low-temperature flexibility is a key advantage.[1]

Common applications include:

- Flexible Tubing: Infusion and dialysis tubing require flexibility for patient comfort and ease of use by healthcare professionals.
- Blood Bags and Infusion Bags: DIOA helps in manufacturing durable and flexible bags for the storage and administration of blood, blood components, and intravenous solutions.
- Catheters: The use of DIOA can enhance the flexibility of catheters, which is crucial for their navigation through blood vessels and other body cavities.[3]
- Medical Gloves: While less common, DIOA can be used in the production of certain types of disposable medical gloves.

Biocompatibility and Toxicological Profile

The biocompatibility of any material used in a medical device is of paramount importance. DIOA is generally considered to have a more favorable toxicological profile compared to DEHP. [1] However, a thorough biocompatibility assessment in accordance with international standards is essential.

Biocompatibility Data

The following table summarizes the biocompatibility data for DIOA and its common alternatives based on the ISO 10993 standards. It is important to note that publicly available data specifically for DIOA in medical device extracts can be limited, and some data is inferred from general toxicity studies.

Test (ISO 10993)	Diisooctyl Adipate (DIOA)	Di(2- ethylhexyl) Phthalate (DEHP)	Trioctyl Trimellitate (TOTM)	Acetyl Tributyl Citrate (ATBC)
Cytotoxicity (ISO 10993-5)	Low cytotoxic potential suggested[4]	Cytotoxic at higher concentrations	Generally considered non- cytotoxic[4]	Concentration- dependent reduction in cell viability observed[4]
Sensitization (ISO 10993-10)	Not expected to be a skin sensitizer	Low sensitization potential	Generally considered a non-sensitizer[4]	Considered to have low sensitization potential[4]
Irritation (ISO 10993-23)	Generally considered a non-irritant	Can cause mild to moderate irritation	Generally considered a non-irritant[4]	Considered a non-irritant to slight irritant[4]

Toxicological Summary

DIOA exhibits low acute and chronic toxicity.[5] It is not considered to be genotoxic.[1] The primary metabolic pathway for DIOA is through the hydrolysis of its ester bonds, which breaks it down into adipic acid and 2-ethylhexanol.[1]

Leaching and Migration Data

A critical consideration for any plasticizer is its potential to leach from the polymer matrix into the surrounding environment, such as blood or therapeutic solutions. The migration of DIOA is generally lower than that of DEHP in many applications.[1]

The following table presents a summary of available quantitative data on the leaching of DIOA and DEHP from medical devices. It is important to note that direct comparative studies are limited, and leaching can be influenced by various factors including temperature, contact fluid, and storage time.[6]

Medical Device	Plasticizer	Leaching Concentration	Conditions
PVC Tubing	Dioctyl Adipate (DOA)	Lower migration than DEHP in short term	28-day exposure to various priming fluids[7]
PVC Tubing	Di(2-ethylhexyl) Phthalate (DEHP)	0.0125 - 0.079 mg/mL	7 to 28 days in different priming solutions[7]
Medical Infusion Sets	Bis(2-ethylhexyl) adipate (DEHA)	LOQ: 54.1 - 76.3 ng/g	Solvent extraction with polymer dissolution[8]
Respiratory Support Devices	Di(2-ethylhexyl) Phthalate (DEHP)	Median: 6560 μg (leached into simulant in 60 min)	Ethanol/water (1:1) mixture as simulant[9]
IV Fluid Bags (PL 146 Plastic)	Di(2-ethylhexyl) Phthalate (DEHP)	3260 μg (leached into simulant in 60 min)	Ethanol/water (1:1) mixture as simulant[10]

Experimental Protocols

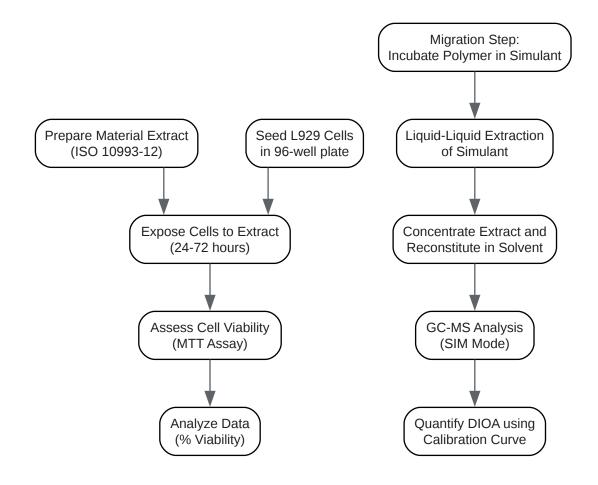
Detailed and standardized experimental protocols are crucial for the accurate evaluation of DIOA in medical devices. The following sections provide methodologies for key experiments.

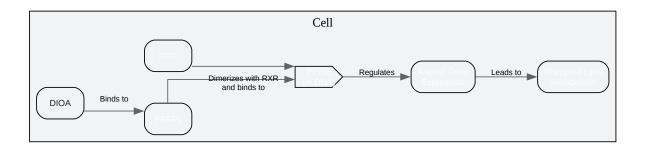
Protocol 1: In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

This protocol outlines the procedure for assessing the cytotoxic potential of DIOA-plasticized medical device materials.

1. Materials:

- L929 mouse fibroblast cell line[4]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test material (DIOA-plasticized polymer)
- Negative control (e.g., high-density polyethylene)


- Positive control (e.g., organotin-stabilized PVC)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Isopropanol or DMSO


2. Methodology:

- Extraction: Prepare an extract of the test material by incubating it in the cell culture medium at 37°C for 24 hours, following the guidelines of ISO 10993-12.[4]
- Cell Seeding: Seed L929 cells into 96-well plates at a density that will result in a near-confluent monolayer after 24 hours of incubation.
- Exposure: Replace the culture medium with the material extract (at various concentrations) and the control extracts. Incubate the cells for 24 to 72 hours.[4]
- Assessment:
- Qualitatively assess cell morphology using an inverted microscope.
- Quantitatively assess cell viability using the MTT assay. Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilize the formazan crystals with isopropanol or DMSO and measure the absorbance at a specific wavelength (e.g., 570 nm).
- Data Analysis: Calculate the percentage of cell viability relative to the negative control. A
 reduction in viability of more than 30% is typically considered a cytotoxic effect.[4]

Workflow for In Vitro Cytotoxicity Assay

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. PPAR gamma activators induce growth arrest and process extension in B12 oligodendrocyte-like cells and terminal differentiation of cultured oligodendrocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. contaminantsreviews.com [contaminantsreviews.com]
- 7. The Effect of Priming Solutions and Storage Time on Plasticizer Migration in Different PVC Tubing Types—Implications for Wet Storage of ECMO Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Diisooctyl Adipate in Medical Device Manufacturing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073825#diisooctyl-adipate-in-the-manufacturing-of-medical-devices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com